molecular formula C14H14FNO B12952030 (2-(Benzyloxy)-4-fluorophenyl)methanamine

(2-(Benzyloxy)-4-fluorophenyl)methanamine

Cat. No.: B12952030
M. Wt: 231.26 g/mol
InChI Key: BCJYVPWULQACID-UHFFFAOYSA-N
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Description

(2-(Benzyloxy)-4-fluorophenyl)methanamine: is an organic compound that features a benzyloxy group attached to a fluorinated phenyl ring, with a methanamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Benzyloxy)-4-fluorophenyl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with a fluorinated benzene derivative.

    Benzyloxy Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction, often using benzyl alcohol and a suitable base.

    Methanamine Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃) are employed under acidic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines or alcohols, depending on the starting material.

    Substitution: Halogenated or nitrated aromatic compounds.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

Molecular Formula

C14H14FNO

Molecular Weight

231.26 g/mol

IUPAC Name

(4-fluoro-2-phenylmethoxyphenyl)methanamine

InChI

InChI=1S/C14H14FNO/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-8H,9-10,16H2

InChI Key

BCJYVPWULQACID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)CN

Origin of Product

United States

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